"N-(2-methoxyethyl)-2-piperazin-1-ylacetamide" molecular weight
"N-(2-methoxyethyl)-2-piperazin-1-ylacetamide" molecular weight
An In-Depth Technical Guide to the Molecular Weight of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular weight of the novel compound N-(2-methoxyethyl)-2-piperazin-1-ylacetamide. As a distinct chemical entity, the precise determination of its molecular weight is a critical first step in its characterization for any research or drug development application. This document details the theoretical calculation of its molecular weight based on its chemical structure and presents a series of authoritative, field-proven methodologies for its experimental verification. The protocols described herein are designed to establish a self-validating system for the confirmation of the compound's identity and purity, emphasizing the causality behind experimental choices to ensure scientific integrity.
Introduction to N-(2-methoxyethyl)-2-piperazin-1-ylacetamide
N-(2-methoxyethyl)-2-piperazin-1-ylacetamide is a substituted piperazine acetamide. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1] The structural uniqueness of this particular molecule is conferred by the N-(2-methoxyethyl) group on the acetamide nitrogen. The synthesis of related N-substituted piperazine acetamide derivatives is an active area of research, with potential applications in various therapeutic areas.[2] Given its novelty, a rigorous characterization of its fundamental physicochemical properties, starting with its molecular weight, is paramount.
Chemical Structure and Formula
The systematic name N-(2-methoxyethyl)-2-piperazin-1-ylacetamide defines its structure unambiguously. Deconstructing the name:
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Piperazine: A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.
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Acetamide: A functional group with the structure -C(=O)N-.
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2-piperazin-1-yl: Indicates that the piperazine ring is attached via one of its nitrogen atoms to the second carbon of the acetamide group.
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N-(2-methoxyethyl): Specifies that a 2-methoxyethyl group (-CH₂CH₂OCH₃) is attached to the nitrogen atom of the acetamide group.
This arrangement leads to the following molecular formula: C₉H₁₉N₃O₂
Diagram of the Molecular Structure of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide
Caption: Molecular structure of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide.
Molecular Weight: Theoretical and Experimental
The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and as a primary identifier in analytical chemistry.
Theoretical Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₉H₁₉N₃O₂).
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 19 | 1.008 | 19.152 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 217.28 g/mol |
The monoisotopic mass , which is calculated using the mass of the most abundant isotope of each element, is 217.14773 g/mol . This value is particularly important in high-resolution mass spectrometry.
Experimental Verification of Molecular Weight
While theoretical calculation provides an expected value, experimental verification is crucial to confirm the identity and purity of a synthesized compound. The following sections detail the authoritative methods for this purpose.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the most direct and precise method for determining the molecular weight of a compound.[3] It measures the mass-to-charge ratio (m/z) of ionized molecules. For a novel compound like N-(2-methoxyethyl)-2-piperazin-1-ylacetamide, high-resolution mass spectrometry (HRMS) is the gold standard. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
Trustworthiness: The self-validating nature of this protocol comes from the high precision of the measurement. An experimentally determined mass that matches the theoretical monoisotopic mass to within a few parts per million (ppm) provides extremely strong evidence for the proposed structure and elemental composition.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
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Sample Preparation:
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Accurately weigh approximately 1 mg of the synthesized compound.
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Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
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Prepare a dilute solution for analysis (e.g., 1-10 µg/mL) by diluting the stock solution with a solvent mixture appropriate for ESI, typically containing a small amount of formic acid (e.g., 0.1%) to promote protonation.
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Instrumentation and Analysis:
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Calibrate the ESI-TOF mass spectrometer using a standard calibration solution immediately prior to analysis to ensure high mass accuracy.
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Set the ESI source to positive ion mode, as the piperazine and amide nitrogens are readily protonated.
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Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
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Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500).
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Data Interpretation:
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The primary ion expected is the protonated molecule, [M+H]⁺.
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The theoretically calculated m/z for [C₉H₁₉N₃O₂ + H]⁺ is 218.15550.
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The high-resolution mass spectrometer should measure this ion with an accuracy of < 5 ppm.
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The instrument software can then be used to predict the elemental formula from the accurate mass, which should confirm C₉H₂₀N₃O₂⁺.
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Workflow for Molecular Weight Verification by HRMS
Caption: Workflow for the experimental determination of molecular weight using HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While NMR is primarily used for structure elucidation, ¹H and ¹³C NMR spectra provide critical data that indirectly support the molecular weight. By identifying all expected proton and carbon environments and ensuring their integration values are correct, one can confirm that the entire structure, and thus the molecular weight, is correct.
Trustworthiness: The combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) allows for the complete assignment of the molecule's structure. If the determined structure matches that of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide, it validates the molecular formula and, by extension, the molecular weight.
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Data Acquisition:
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Acquire a ¹H NMR spectrum. The expected spectrum should show distinct signals for the methoxy group, the ethyl chain, the piperazine protons, and the acetamide methylene protons. The integration of these signals should correspond to the number of protons in each group (e.g., 3H for -OCH₃, 8H for the piperazine ring protons).
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Acquire a ¹³C NMR spectrum. The spectrum should show 9 distinct carbon signals, corresponding to the 9 carbon atoms in the molecule.
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Data Interpretation: A full assignment of all proton and carbon signals that is consistent with the proposed structure provides strong evidence for the compound's identity and, therefore, its molecular weight.
Elemental Analysis
Expertise & Experience: Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. This is a classic method that directly validates the molecular formula.
Trustworthiness: The protocol is self-validating when the experimentally determined percentages of C, H, and N match the theoretical percentages calculated from the molecular formula within an acceptable error margin (typically ±0.4%).
Experimental Protocol: Combustion Analysis
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Sample Preparation: A small, accurately weighed amount of the pure, dry compound (typically 2-3 mg) is required.
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Analysis: The sample is combusted in a stream of oxygen at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
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Data Interpretation:
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Theoretical Percentages for C₉H₁₉N₃O₂:
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%C = (9 * 12.011) / 217.28 * 100 = 49.75%
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%H = (19 * 1.008) / 217.28 * 100 = 8.81%
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%N = (3 * 14.007) / 217.28 * 100 = 19.34%
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The experimental results should align closely with these theoretical values.
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Summary and Conclusion
The molecular weight of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide has been theoretically calculated to be 217.28 g/mol . To ensure the scientific integrity of any research involving this compound, a rigorous experimental verification of this fundamental property is mandatory. The multi-technique approach detailed in this guide, employing high-resolution mass spectrometry, NMR spectroscopy, and elemental analysis, provides a robust and self-validating workflow. The convergence of data from these independent analytical methods provides the highest level of confidence in the identity, purity, and molecular weight of this novel chemical entity.
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Pharmaffiliates. CAS No : 5294-61-1 | Product Name : N-(2,6-Dimethylphenyl)-1-piperazineacetamide. [Link]
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